molecular formula C20H26N4O2 B2580584 1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2188202-75-5

1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2580584
CAS No.: 2188202-75-5
M. Wt: 354.454
InChI Key: LRIKPUYIJZTNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic compound that features an indole moiety, an azetidine ring, and a piperidine ring. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

One study suggests that a similar compound inhibits the polymerization of tubulin in a manner consistent with colchicine . This suggests that 1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}piperidine-4-carboxamide may interact with its targets to disrupt normal cellular processes.

Biochemical Pathways

The inhibition of tubulin polymerization suggests that it may affect pathways related to cell division and growth.

Result of Action

A similar compound was found to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase , suggesting that this compound may have similar effects.

Scientific Research Applications

1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide has several scientific research applications:

Properties

IUPAC Name

1-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-22-11-15(17-4-2-3-5-18(17)22)10-19(25)24-12-16(13-24)23-8-6-14(7-9-23)20(21)26/h2-5,11,14,16H,6-10,12-13H2,1H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIKPUYIJZTNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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